9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-
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Overview
Description
9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyrimidine, the introduction of an amino group followed by cyclization can yield the desired compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the correct formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial production.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its heterocyclic structure. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-
- 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one
Uniqueness
Compared to similar compounds, 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- stands out due to its specific fused ring system and the presence of an amino group
Properties
CAS No. |
62238-65-7 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-5,6,7,8-tetrahydropyrimido[4,5-c]azepin-9-one |
InChI |
InChI=1S/C8H10N4O/c9-8-11-4-5-2-1-3-10-7(13)6(5)12-8/h4H,1-3H2,(H,10,13)(H2,9,11,12) |
InChI Key |
GNTONMYOKFVUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=O)NC1)N |
Origin of Product |
United States |
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